

The Role of [Nle¹¹]-Substance P in Neurogenic Inflammation: A Technical Guide

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Compound of Interest		
Compound Name:	[NIe11]-SUBSTANCE P	
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Introduction

Neurogenic inflammation is a localized inflammatory response initiated by the release of neuropeptides from sensory nerve endings. This process is implicated in the pathophysiology of numerous inflammatory conditions, including asthma, inflammatory bowel disease, and rheumatoid arthritis. A key mediator of neurogenic inflammation is Substance P (SP), an undecapeptide of the tachykinin family.[1] SP exerts its pro-inflammatory effects primarily through the activation of the neurokinin-1 receptor (NK-1R), which is expressed on a variety of cell types, including endothelial cells, mast cells, and immune cells.[2][3][4]

[Nle¹¹]-Substance P is a synthetic analog of Substance P in which the methionine residue at position 11 is replaced by norleucine. This substitution prevents oxidation of the methionine residue, thereby increasing the peptide's stability without significantly altering its biological activity. As a potent NK-1R agonist, [Nle¹¹]-Substance P is a valuable tool for studying the mechanisms of neurogenic inflammation in experimental models. This technical guide provides an in-depth overview of the role of [Nle¹¹]-Substance P in neurogenic inflammation, with a focus on its mechanism of action, key experimental findings, and detailed protocols for its use in research.

Mechanism of Action of [Nle¹¹]-Substance P in Neurogenic Inflammation







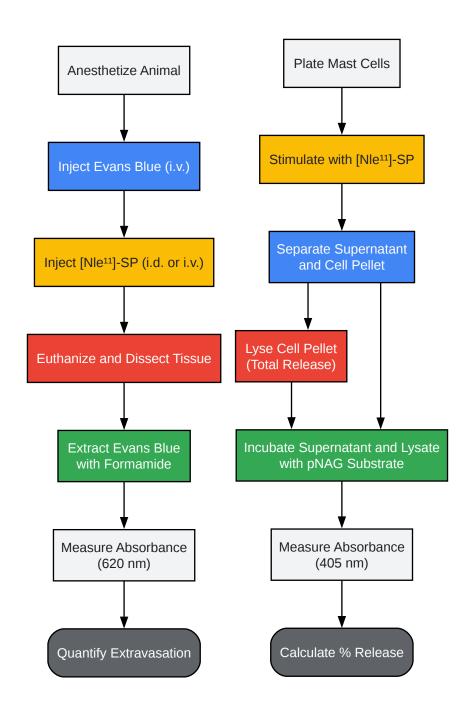
[Nle¹¹]-Substance P, like native Substance P, elicits its pro-inflammatory effects by binding to and activating NK-1 receptors. The activation of NK-1R, a G-protein coupled receptor, initiates a cascade of intracellular signaling events that culminate in the cardinal signs of inflammation: vasodilation, increased vascular permeability (plasma extravasation), and cellular infiltration.[1]

Signaling Pathways

The binding of [Nle¹¹]-Substance P to the NK-1R triggers the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade leads to various cellular responses that contribute to neurogenic inflammation.









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